Negative Inotropic Potency Ratio: Tiapamil Exhibits 18- to 33-Fold Lower Cardiac Depressant Activity than Verapamil
In isolated rabbit myocardium, tiapamil demonstrated significantly reduced negative inotropic potency compared to verapamil. The ED50 of tiapamil for depressing contractility was 33 times higher in left atrium and 18 times higher in right ventricular papillary muscle than that of verapamil [1]. The pA2 value for tiapamil was 1.01 units lower than verapamil, confirming competitive antagonism at calcium channels with a distinct potency rank order [1].
| Evidence Dimension | Negative inotropic effect (depression of myocardial contractility) |
|---|---|
| Target Compound Data | Tiapamil ED50: 33-fold (atrium) and 18-fold (ventricle) higher than verapamil; pA2 lower by 1.01 |
| Comparator Or Baseline | Verapamil (ED50 baseline = 1x; pA2 baseline value) |
| Quantified Difference | 33x and 18x higher ED50 (i.e., 33- and 18-fold less potent as a negative inotrope) |
| Conditions | Isolated rabbit left atrium and right ventricular papillary muscle, stimulated at 1 Hz |
Why This Matters
This 18- to 33-fold lower negative inotropic potency establishes tiapamil as the preferred calcium channel blocker for experimental models where preservation of myocardial contractility is required, offering a wider therapeutic margin than verapamil.
- [1] Harada S, et al. Negative inotropic effects of tiapamil (Ro11-1781) and verapamil in rabbit myocardium. Eur J Pharmacol. 1982;78(1):7-14. doi:10.1016/0014-2999(82)90366-1. PMID: 7075665. View Source
